molecular formula C20H18N4 B2674951 N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 924828-50-2

N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2674951
CAS No.: 924828-50-2
M. Wt: 314.392
InChI Key: GTOVEANDLVUCEK-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Synthesis Analysis

While specific synthesis methods for “N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine” were not found, a related compound, 2-Cyanopyrazolo[1,5-a]pyrimidine derivative, has been synthesized by reacting with some aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride .

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown innovative approaches in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their chemical versatility and potential as scaffolds for further pharmaceutical development. For instance, Khashi et al. (2015) described the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst, highlighting the methodological advancements in creating complex molecular structures (Khashi et al., 2015). Similarly, Kumar et al. (2003) developed a convenient synthesis route for a highly selective CRF1 antagonist, showcasing the compound's potential in positron emission tomography (PET) ligand applications for in vivo imaging (Kumar et al., 2003).

Biological Applications and Potential Therapeutic Uses

Substantial research has been dedicated to exploring the biological activities and potential therapeutic uses of pyrazolo[1,5-a]pyrimidine derivatives. For instance, Riyadh (2011) investigated enaminones as building blocks for synthesizing substituted pyrazoles, which exhibited antitumor and antimicrobial activities, suggesting their potential in developing new therapeutic agents (Riyadh, 2011). Furthermore, the study by Hassneen and Abdallah (2003) on the synthesis of pyridino[2,3-d]pyrimidin-4-one and related derivatives further underscores the chemical diversity and biological relevance of these compounds (Hamdi M. Hassneen & Tayseer A. Abdallah, 2003).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives has been a focal point of research, with studies demonstrating significant bioactivities. For example, the work by Atta et al. (2011) on the synthesis of novel 2,5-diphenylindolo[2,3-e] pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1,2,4]triazines revealed slight to moderate activity against various microorganisms, highlighting their potential as antimicrobial agents (Atta et al., 2011).

Properties

IUPAC Name

N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-14-19(16-11-7-4-8-12-16)20-22-17(15-9-5-3-6-10-15)13-18(21-2)24(20)23-14/h3-13,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOVEANDLVUCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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